2,6-Difluoro-3-methoxybenzenesulfonyl chloride
Overview
Description
2,6-Difluoro-3-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF2O3S and a molecular weight of 242.63 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2,6-Difluoro-3-methoxybenzenesulfonyl chloride typically involves the reaction of 2,6-difluoro-3-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
2,6-Difluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluoro-3-methoxybenzenesulfonic acid and hydrochloric acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.
Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Difluoro-3-methoxybenzenesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules such as proteins and peptides, enabling the study of their structure and function.
Material Science: It is employed in the synthesis of functional materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
2,6-Difluoro-3-methoxybenzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
2,6-Difluoro-3-methylbenzoyl chloride: This compound has a similar structure but with a methyl group instead of a methoxy group.
2,6-Difluoro-3-methoxybenzenesulfonic acid: This is the hydrolyzed form of this compound.
The uniqueness of this compound lies in its specific reactivity and the presence of both fluorine and methoxy groups, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
2,6-difluoro-3-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)7(6(5)10)14(8,11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGSWXSQYXKQHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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